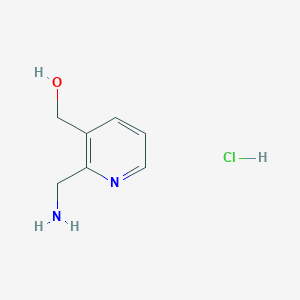![molecular formula C11H8ClNO3 B13664041 5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid](/img/structure/B13664041.png)
5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-oxospiro[cyclopropane-1,3-indoline]-7-carboxylic Acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-oxospiro[cyclopropane-1,3-indoline]-7-carboxylic Acid typically involves the formation of the spirocyclic structure through cycloaddition reactions. One common method is the Corey–Chaykovsky reaction, which involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide to produce spiro[cyclopropane-1,9′-fluorene] with a yield of 70%. Another method involves the photochemical reaction of olefins with carbene, resulting in the formation of spiro cyclopropanes through [1 + 2] cycloaddition(2).
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-oxospiro[cyclopropane-1,3-indoline]-7-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like lead tetraacetate, resulting in the formation of phthalimidonitrene, which can further react to form substituted spiro compounds(2).
Reduction: Reduction reactions can be performed using common reducing agents to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Lead tetraacetate is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with lead tetraacetate can produce phthalimidonitrene derivatives, while nucleophilic substitution can yield various substituted spiro compounds.
Scientific Research Applications
5-Chloro-2-oxospiro[cyclopropane-1,3-indoline]-7-carboxylic Acid has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity(2).
Biology: It is studied for its potential biological activities, including antifungal, antibacterial, and antiviral properties(2).
Medicine: The compound and its derivatives are investigated for their potential use as therapeutic agents, particularly in the treatment of cancer and infectious diseases(2).
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals(2).
Mechanism of Action
The mechanism of action of 5-Chloro-2-oxospiro[cyclopropane-1,3-indoline]-7-carboxylic Acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to interact with enzymes and receptors in a unique manner, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
5-Chloro-2-oxospiro[cyclopropane-1,3-indoline]-7-carboxylic Acid can be compared with other spirocyclic compounds, such as:
Spiro[cyclopropane-1,2′-steroids]: These compounds have similar spirocyclic structures and exhibit biological activities like diuretic and antiandrogenic effects(2).
Spiro[cyclopentane-1,3′-indoline] derivatives: These compounds are structurally similar and are found in natural products with proven biological activities, such as antitumor and antibacterial properties(3).
The uniqueness of 5-Chloro-2-oxospiro[cyclopropane-1,3-indoline]-7-carboxylic Acid lies in its specific functional groups and the potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H8ClNO3 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
5-chloro-2-oxospiro[1H-indole-3,1'-cyclopropane]-7-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c12-5-3-6(9(14)15)8-7(4-5)11(1-2-11)10(16)13-8/h3-4H,1-2H2,(H,13,16)(H,14,15) |
InChI Key |
LSCTYBPJVBLTGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=CC(=CC(=C3NC2=O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B13663962.png)
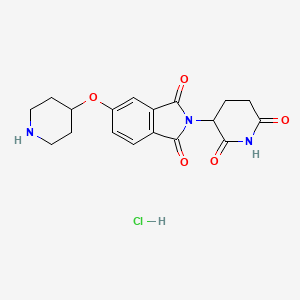
![1'-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13663973.png)
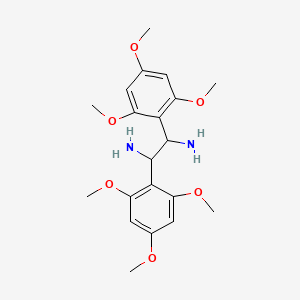
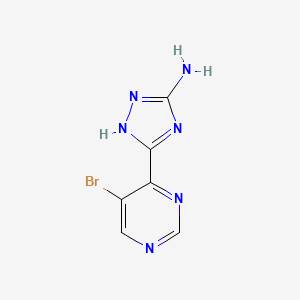
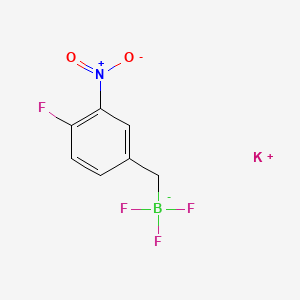
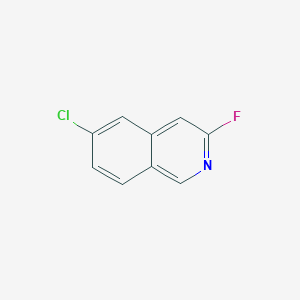
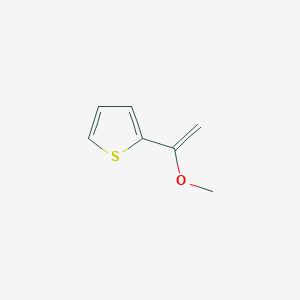

![1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13664027.png)
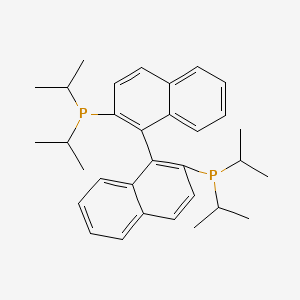
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)
